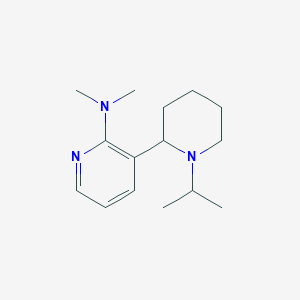
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropyl group and a pyridine ring substituted with a dimethylamine group.
Métodos De Preparación
The synthesis of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with N,N-dimethylamine in the presence of a base to form N,N-dimethylpyridin-2-amine. This intermediate is then reacted with 1-isopropylpiperidine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs.
Aplicaciones Científicas De Investigación
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific target and context of use .
Comparación Con Compuestos Similares
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
(1-Isopropylpiperidin-3-yl)methanol: This compound has a similar piperidine ring structure but differs in the substituent groups attached to the ring.
(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride: Another similar compound with a piperidine ring, but with different functional groups and properties.
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine: This compound also contains a piperidine ring but has additional substituents that confer different chemical and biological properties.
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-12(2)18-11-6-5-9-14(18)13-8-7-10-16-15(13)17(3)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3 |
Clave InChI |
ZLEZJCZBPONNHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)

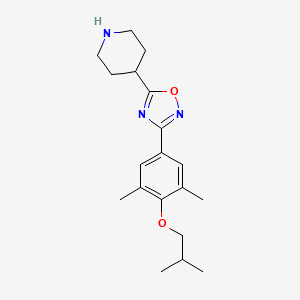
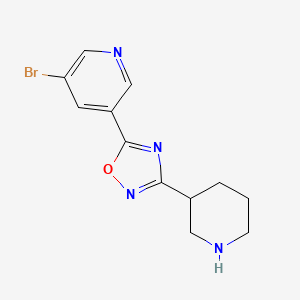
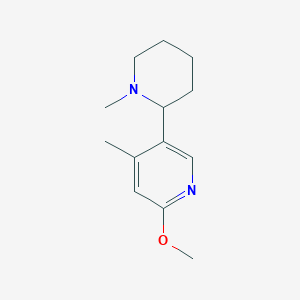
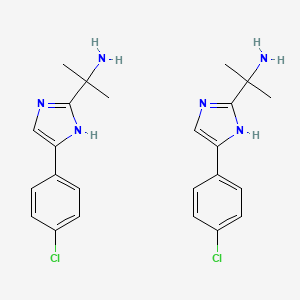
![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)


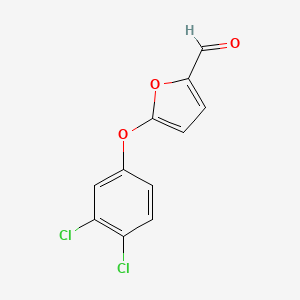
![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)
